molecular formula C23H46N2O.C3H6O3<br>C26H52N2O4 B12758267 Oleamidopropyl dimethylamine lactate CAS No. 69898-44-8

Oleamidopropyl dimethylamine lactate

Cat. No.: B12758267
CAS No.: 69898-44-8
M. Wt: 456.7 g/mol
InChI Key: VRTUIPADMRQBPL-AFEZEDKISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oleamidopropyl dimethylamine lactate is a compound commonly used in cosmetic formulations. It is known for its antistatic and hair conditioning properties. This compound is derived from the reaction of oleic acid, a fatty acid found in olive oil, with dimethylaminopropylamine and lactic acid. The resulting product is a versatile ingredient that helps reduce static charges and improves the texture and manageability of hair.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleamidopropyl dimethylamine lactate is synthesized through the amidization of oleic acid with dimethylaminopropylamine, followed by neutralization with lactic acid. The reaction typically occurs under alkaline or acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Amidization: Oleic acid reacts with dimethylaminopropylamine to form oleamidopropyl dimethylamine.

    Neutralization: The resulting amide is then neutralized with lactic acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified to remove any unreacted starting materials and by-products. The final product is typically obtained as a clear, viscous liquid that is ready for use in various formulations.

Chemical Reactions Analysis

Types of Reactions

Oleamidopropyl dimethylamine lactate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group in the compound can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various alkylating agents or acylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Oleamidopropyl dimethylamine lactate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Employed in studies related to cell membrane interactions and protein folding.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.

    Industry: Widely used in the cosmetic industry for its antistatic and conditioning properties in hair care products.

Mechanism of Action

The mechanism of action of oleamidopropyl dimethylamine lactate involves its interaction with the surface of hair fibers. The compound reduces static charges by neutralizing the electric charge on the hair surface, making it easier to comb and style. Additionally, it forms a thin film on the hair, providing conditioning effects that leave the hair smooth, soft, and shiny.

Comparison with Similar Compounds

Similar Compounds

  • Ricinoleamidopropyl dimethylamine lactate
  • Tallowamidopropyl dimethylamine
  • Lauramidopropyl dimethylamine
  • Myristamidopropyl dimethylamine
  • Cocamidopropyl betaine

Uniqueness

This compound is unique due to its specific fatty acid composition derived from oleic acid. This gives it distinct properties compared to other similar compounds, such as better compatibility with hair and skin, and enhanced conditioning effects.

Properties

CAS No.

69898-44-8

Molecular Formula

C23H46N2O.C3H6O3
C26H52N2O4

Molecular Weight

456.7 g/mol

IUPAC Name

(Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide;2-hydroxypropanoic acid

InChI

InChI=1S/C23H46N2O.C3H6O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;1-2(4)3(5)6/h11-12H,4-10,13-22H2,1-3H3,(H,24,26);2,4H,1H3,(H,5,6)/b12-11-;

InChI Key

VRTUIPADMRQBPL-AFEZEDKISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN(C)C.CC(C(=O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C.CC(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.